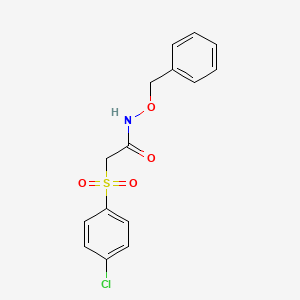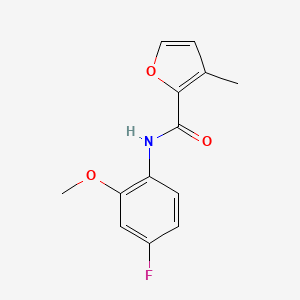
N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide, also known as FM2-176, is a synthetic compound that has shown potential as a therapeutic agent in scientific research. It belongs to a class of compounds known as furan carboxamides, which have been studied for their anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response.
In addition, N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This can lead to the inhibition of cancer cell growth and the induction of tumor regression.
Advantages and Limitations for Lab Experiments
N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to be easily synthesized and characterized using various analytical techniques.
However, there are also limitations to the use of N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Future Directions
There are several future directions for the study of N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide. One area of research is the development of new therapeutic agents based on the structure of N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide, which could have improved anti-inflammatory and anti-cancer properties.
In addition, more research is needed to determine the exact mechanism of action of N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide, as well as its potential side effects and toxicity. This could lead to the development of safer and more effective therapies for the treatment of inflammatory diseases and cancer.
Synthesis Methods
The synthesis of N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide involves several steps, including the reaction of 4-fluoro-2-methoxyaniline with 3-methylfuran-2-carboxylic acid, followed by the addition of a coupling agent and a base. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-8-5-6-18-12(8)13(16)15-10-4-3-9(14)7-11(10)17-2/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXMXZQUYMNHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=C(C=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methoxyphenyl)-3-methylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2,5-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7539451.png)
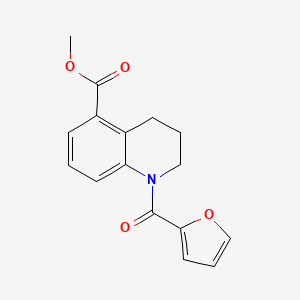

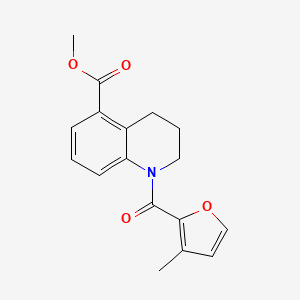

![6-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7539490.png)
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
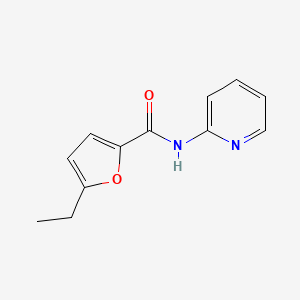
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
![1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
![3-(4-fluorophenyl)-N-[2-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7539537.png)
